molecular formula C18H16FN3O3S2 B11004482 Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11004482
M. Wt: 405.5 g/mol
InChI Key: NBPGLFRLCODQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the following structure:

    Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate: CH3COOCH2CH2NHC(=S)NHC(=S)C6H3FC(CH3)NH2\text{CH}_3\text{COOCH}_2\text{CH}_2\text{NHC}(=S)\text{NHC}(=S)\text{C}_6\text{H}_3\text{F}\text{C}(\text{CH}_3)\text{NH}_2CH3​COOCH2​CH2​NHC(=S)NHC(=S)C6​H3​FC(CH3​)NH2​

  • It belongs to the class of thiazole derivatives and contains an ethyl ester group.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the condensation of 3-amino-4-fluorobenzaldehyde with 2-methyl-1,3-thiazole-4-carboxylic acid followed by esterification with ethanol.

      Reaction Conditions: The reaction typically occurs under reflux conditions with appropriate catalysts.

      Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidants (e.g., KMnO₄), and nucleophiles (e.g., amines) are relevant.

      Major Products: Products depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: May have applications in drug discovery.

      Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of thiazole, fluorophenyl, and carbonyl groups sets it apart.

      Similar Compounds: Related compounds include other thiazoles, fluorinated derivatives, and esters.

    Remember that this compound’s detailed biological effects and applications may require further investigation.

    Properties

    Molecular Formula

    C18H16FN3O3S2

    Molecular Weight

    405.5 g/mol

    IUPAC Name

    ethyl 2-[2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

    InChI

    InChI=1S/C18H16FN3O3S2/c1-3-25-14(23)8-13-9-26-18(21-13)22-17(24)15-16(27-10(2)20-15)11-5-4-6-12(19)7-11/h4-7,9H,3,8H2,1-2H3,(H,21,22,24)

    InChI Key

    NBPGLFRLCODQJM-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.